Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate
Description
Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate (CAS: 338410-22-3) is a pyridinedicarboxylate derivative featuring a hydrazino-linked benzyl-piperidinylidene moiety. This compound is synthesized via condensation reactions involving hydrazine derivatives and esterified pyridine intermediates, as evidenced by analogous synthetic routes in thiophene- and benzimidazole-based systems . The 6-hydroxy group and diethyl ester substituents contribute to its polar yet lipophilic character, with a molecular weight of 449.47 g/mol (C24H27N3O6) .
Properties
IUPAC Name |
diethyl 2-[2-(1-benzylpiperidin-4-ylidene)hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-3-31-22(29)18-14-19(23(30)32-4-2)21(28)24-20(18)26-25-17-10-12-27(13-11-17)15-16-8-6-5-7-9-16/h5-9,14H,3-4,10-13,15H2,1-2H3,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHPWSPDRVJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)CC3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Hydrazino-Pyridinedicarboxylate Derivatives
The target compound shares structural homology with other hydrazino-pyridinedicarboxylates, differing primarily in substituent groups:
Key Observations :
- Lipophilicity: The benzyl-piperidinylidene group in the target compound enhances membrane permeability compared to the methoxyphenyl-piperazino analog .
- Acid-Base Properties: The 4-chloroanilino derivative exhibits stronger acidity (pKa ~5.82) due to the electron-withdrawing effect of chlorine, whereas the target compound’s hydroxy group may confer mild acidity .
Esterified Pyridine Derivatives in Pharmaceuticals
The diethyl ester motif is common in dihydropyridine (DHP) calcium channel blockers, such as amlodipine analogs:
Comparison :
Stability
Pyridinedicarboxylates are prone to ester hydrolysis and oxidation. The 6-hydroxy group in the target compound may increase susceptibility to degradation compared to fully esterified analogs like amlodipine impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
